molecular formula C11H22O2 B161022 Hexyl 2-methylbutanoate CAS No. 10032-15-2

Hexyl 2-methylbutanoate

Cat. No. B161022
CAS RN: 10032-15-2
M. Wt: 186.29 g/mol
InChI Key: YUECNVSODFDKOQ-UHFFFAOYSA-N
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Description

Hexyl 2-methylbutanoate, also known as Hexyl 2-methylbutyrate, is a butyrate ester . It is a colorless liquid with a strong, green, fruity odor . It is synthesized by the esterification of n-hexanol with 2-methylbutanoic acid .


Molecular Structure Analysis

The linear formula for Hexyl 2-methylbutanoate is C2H5CH(CH3)CO2(CH2)5CH3 . It has a molecular weight of 186.29 .


Physical And Chemical Properties Analysis

Hexyl 2-methylbutanoate has a refractive index of n20/D 1.419 (lit.) . It has a boiling point of 217-219 °C (lit.) and a density of 0.857 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Chemical Synthesis

    • Hexyl 2-methylbutanoate is a chemical compound with the linear formula C2H5CH(CH3)CO2(CH2)5CH3 .
    • It is used in the synthesis of other chemical compounds .
  • Food and Cosmetic Component Standards

    • Hexyl 2-methylbutanoate is used in food and cosmetic products .
    • It is used as a flavoring agent and fragrance .
  • Biosynthesis Research

    • Hexyl 2-methylbutanoate has been used in biosynthesis research .
    • In one study, it was used to investigate the biosynthesis of esters in Red Delicious and Granny Smith apples .
    • The methods of application involved using deuterium-labeled substrates .
    • The outcomes obtained included new insights into the biosynthesis of esters in apples .

Safety And Hazards

When handling Hexyl 2-methylbutanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

hexyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUECNVSODFDKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047599
Record name Hexyl 2-methylbutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/strong, fresh-green, fruity odour
Record name Hexyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 °C. @ 30.00 mm Hg
Record name Hexyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, soluble in alcohol, most fixed oils; insoluble in water
Record name Hexyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.854-0.859
Record name Hexyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/30/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hexyl 2-methylbutanoate

CAS RN

10032-15-2
Record name Hexyl 2-methylbutanoate
Source CAS Common Chemistry
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Record name Hexyl 2-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, hexyl ester
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Record name Hexyl 2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HEXYL 2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name Hexyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
DD Rowan, HP Lane, JM Allen, S Fielder… - Journal of Agricultural …, 1996 - ACS Publications
… Hexyl 2-methylbutanoate was synthesized by acid-catalyzed esterification of hexanol with 2-methylbutanoic acid. Aroma precursors were of >99% purity by GC. Dry THF and ether were …
Number of citations: 170 pubs.acs.org
K Skalicka-Woźniak, A Grzegorczyk, Ł Świątek… - Food and Chemical …, 2017 - Elsevier
… Pure n-octanol and n-hexyl-2-methylbutanoate had no activity. A weak antioxidant activity in the DPPH assay was noticed for FR 2, which is a mixture of n-octanol and oct-3-ene-1-ol (…
Number of citations: 22 www.sciencedirect.com
P Hongsoongnern… - Journal of sensory …, 2008 - Wiley Online Library
… esters including hexyl benzoate, hexyl hexaonate, hexyl formate, hexyl octanoate, hexyl phenylacetate, hexyl proprionate, hexyl tiglate, hexyl-2-furoate and hexyl-2-methylbutanoate. …
Number of citations: 73 onlinelibrary.wiley.com
SH Mustafavi, A Abbasi, MR Morshedloo, M Pateiro… - Molecules, 2022 - mdpi.com
Heracleum persicum Desf. ex Fischer seeds are a rich source of essential oils (EOs) with high antimicrobial and antioxidant effects. In order to determine the phytochemical variability in …
Number of citations: 2 www.mdpi.com
A Matich, D Rowan - Journal of Agricultural and Food Chemistry, 2007 - ACS Publications
… hexyl 2-methylbutanoate (Figure 4A,B). The lower incorporation of labeled precursor into hexyl 2-methylbutanoate … of 2-methylbutanol and hexyl 2-methylbutanoate (17). The addition of …
Number of citations: 84 pubs.acs.org
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2020 - Elsevier
The existing information supports the use of this material as described in this safety assessment. Hexyl isovalerate was evaluated for genotoxicity, repeated dose toxicity, reproductive …
Number of citations: 17 www.sciencedirect.com
GR Takeoka, RG Buttery, RA Flath - Journal of Agricultural and …, 1992 - ACS Publications
The volatiles of Asian pear (Seuri cultivar) were studied by high-resolution gas chromatography and combined gas chromatography/mass spectrometry (GC/MS) using vacuum …
Number of citations: 187 pubs.acs.org
X Wu, J Bi, ML Fauconnier - Foods, 2022 - mdpi.com
… Butyl acetate, hexanal, 2-methyl-1-butanol, E-2-hexenal, 1-hexanol, E-2-hexen-1-ol, hexyl 2-methylbutanoate and 1-heptanol had relatively higher percentages in all varieties for both …
Number of citations: 8 www.mdpi.com
MD Forero, CE Quijano, JA Pino - Flavour and Fragrance …, 2009 - Wiley Online Library
… GC and GC–MS; 140 constituents were identified, of which hexyl isopentanoate, hexyl 2methylbutanoate, limonene, hexyl isohexanoate, (E)-2-hexenal, … 1.0b Hexyl 2-methylbutanoate …
Number of citations: 76 onlinelibrary.wiley.com
K Schumacher, S Asche, M Heil… - Journal of Agricultural …, 1998 - ACS Publications
… Methyl 2-methylbutanoate (7) and hexyl 2-methylbutanoate (12) are found only exceptionally, favoring high-grade surplus of (S)-configuration. Obviously, the content of ∼0.3% (R)-…
Number of citations: 51 pubs.acs.org

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